

# Application Note: Regioselective Synthesis of 3-Bromo-2-methoxy-5-methylphenol

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## Compound of Interest

Compound Name: *3-Bromo-2-methoxy-5-methylphenol*

CAS No.: 137639-64-6

Cat. No.: B6316677

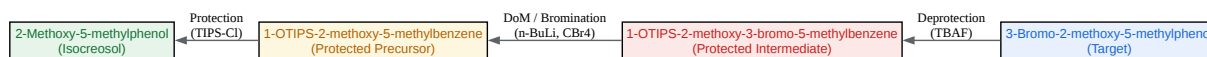
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## Executive Summary & Retrosynthetic Analysis

The synthesis of **3-bromo-2-methoxy-5-methylphenol** cannot be achieved via direct electrophilic bromination of 2-methoxy-5-methylphenol. The hydroxyl group (OH) at position 1 strongly activates positions 4 and 6 (ortho/para), rendering position 3 (meta to OH) inaccessible to standard electrophiles.

Strategic Solution: To access position 3, we employ a Directed Ortho Metalation (DoM) strategy. By protecting the phenol as a bulky silyl ether (e.g., TIPS), we suppress the directing ability of the oxygen at position 1 and utilize the methoxy group at position 2 as a Directed Metalation Group (DMG). The methoxy group directs lithiation exclusively to position 3 (ortho), allowing for subsequent trapping with an electrophilic bromine source.

## Retrosynthetic Pathway



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Figure 1: Retrosynthetic analysis leveraging the Directed Ortho Metalation (DoM) strategy.

## Experimental Protocols

### Phase 1: Protection of the Phenol

Objective: Mask the hydroxyl group with a bulky Triisopropylsilyl (TIPS) group to prevent proton interference and direct lithiation away from position 6.

Reagents:

- Substrate: 2-Methoxy-5-methylphenol (Isocresol) [1.0 eq]
- Reagent: Triisopropylsilyl chloride (TIPS-Cl) [1.2 eq]
- Base: Imidazole [2.5 eq]
- Solvent: Dichloromethane (DCM) [0.5 M]

Protocol:

- Dissolve 2-methoxy-5-methylphenol (10.0 g, 72.4 mmol) and imidazole (12.3 g, 181 mmol) in anhydrous DCM (150 mL) under nitrogen.
- Cool the solution to 0 °C in an ice bath.
- Add TIPS-Cl (16.7 g, 86.9 mmol) dropwise over 20 minutes.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Workup: Quench with water (100 mL). Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.

- Purification: Flash column chromatography (Hexanes/EtOAc 95:5) to yield 1-(Triisopropylsilyloxy)-2-methoxy-5-methylbenzene as a colorless oil.
  - Expected Yield: 90-95%

## Phase 2: Regioselective Lithiation & Bromination (DoM)

Objective: Selectively lithiate position 3 using the methoxy group as a director, then trap with bromine.

Mechanism: The bulky TIPS group at C1 sterically hinders lithiation at C6. The methoxy group at C2 coordinates the lithium cation, directing deprotonation to the accessible C3 position.

Reagents:

- Substrate: TIPS-protected phenol (from Phase 1) [1.0 eq]
- Lithiation Agent: n-Butyllithium (2.5 M in hexanes) [1.2 eq]
- Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine) [1.3 eq]
- Bromine Source: Carbon Tetrabromide (CBr<sub>4</sub>) or NBS [1.5 eq]
- Solvent: Anhydrous THF [0.2 M]

Protocol:

- Dissolve the TIPS-protected intermediate (10.0 g, 34.0 mmol) and TMEDA (5.1 g, 44.2 mmol) in anhydrous THF (170 mL) under argon.
- Cool the solution to -78 °C (dry ice/acetone bath).
- Add n-BuLi (16.3 mL, 40.8 mmol) dropwise over 30 minutes, maintaining internal temperature below -70 °C.
- Stir at -78 °C for 1 hour to ensure complete lithiation (formation of the 3-lithio species).
- Dissolve CBr<sub>4</sub> (16.9 g, 51.0 mmol) in THF (20 mL) and add it dropwise to the reaction mixture at -78 °C.

- Stir for 30 minutes at -78 °C, then allow to warm to 0 °C over 1 hour.
- Workup: Quench with saturated NH<sub>4</sub>Cl solution. Extract with Et<sub>2</sub>O (3 x 100 mL). Wash with brine, dry over MgSO<sub>4</sub>, and concentrate.
- Purification: Flash chromatography (Hexanes) to yield 1-(Triisopropylsilyloxy)-2-methoxy-3-bromo-5-methylbenzene.
  - Expected Yield: 75-85%

## Phase 3: Deprotection

Objective: Remove the TIPS group to reveal the final phenol.

Reagents:

- Substrate: Brominated intermediate (from Phase 2) [1.0 eq]
- Reagent: Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) [1.2 eq]
- Solvent: THF [0.3 M]

Protocol:

- Dissolve the brominated intermediate (10.0 g, 26.8 mmol) in THF (90 mL).
- Add TBAF solution (32.1 mL, 32.1 mmol) dropwise at 0 °C.
- Stir at 0 °C for 1 hour, monitoring by TLC (disappearance of starting material).
- Workup: Quench with saturated NH<sub>4</sub>Cl. Extract with EtOAc (3 x 50 mL). Wash organic layers with water and brine.
- Purification: Recrystallization from hexanes/EtOAc or column chromatography (Hexanes/EtOAc 80:20).
- Product: **3-Bromo-2-methoxy-5-methylphenol** (White to off-white solid).
  - Expected Yield: 90-95%

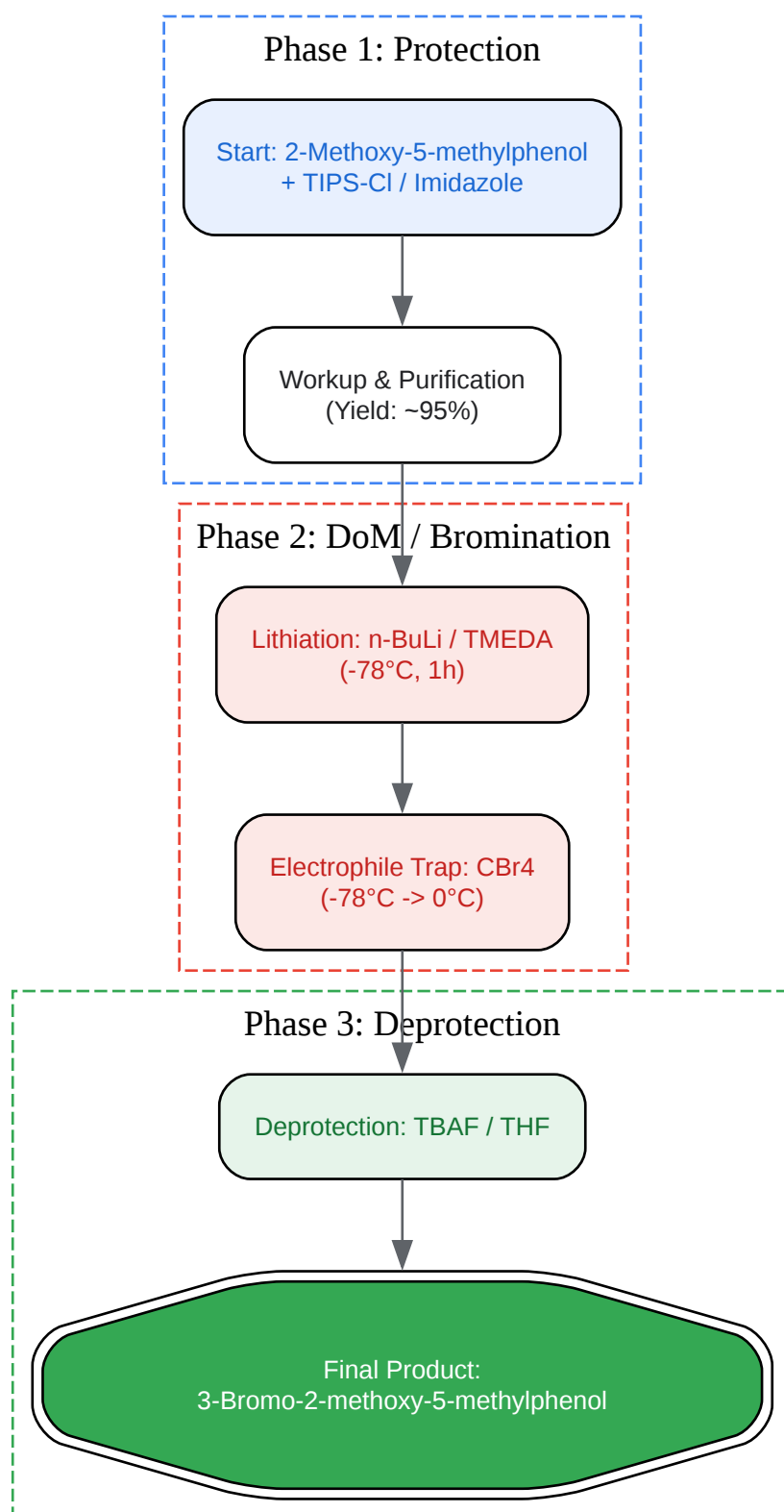
- Overall Yield: ~60-75%

## Analytical Data & Validation

Parameter	Expected Value / Range
Appearance	White crystalline solid
Melting Point	68–72 °C (estimated)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 6.95 (d, J=2.0 Hz, 1H, H-4), 6.70 (d, J=2.0 Hz, 1H, H-6), 5.80 (s, 1H, OH), 3.85 (s, 3H, OMe), 2.25 (s, 3H, Me).
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Signals for C-Br (pos 3), C-OH (pos 1), C-OMe (pos 2), C-Me (pos 5).
Mass Spec (EI)	m/z 216/218 [M] <sup>+</sup> (1:1 ratio characteristic of Br)

Key Validation Check: The coupling constant (J) between the aromatic protons at positions 4 and 6 should be small (~1-2 Hz, meta-coupling). If the product were the 4-bromo isomer, the remaining protons would be para to each other (singlets) or ortho (large J ~8 Hz) depending on the exact substitution, but the 3-bromo isomer is uniquely identified by two meta protons.

## Workflow Visualization



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Figure 2: Step-by-step experimental workflow for the synthesis.

## References

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